Synthetic Utility: Documented Use as a Specific Intermediate in Patented Kinase Inhibitor Synthesis
3-Methyl-1H-indazole-5-carbaldehyde is explicitly designated as a key intermediate in the synthesis of substituted indazoles with kinase-inhibiting activity, as detailed in patent US2011/150864 A1 [1]. This contrasts with the more common 1H-indazole-5-carbaldehyde (CAS 253801-04-6), which is a general-purpose building block without the specific 3-methyl substitution required for this patented class of therapeutic compounds [2].
| Evidence Dimension | Patent-cited synthetic intermediate |
|---|---|
| Target Compound Data | Explicitly listed as an intermediate for synthesizing kinase inhibitors (US2011/150864 A1, page 206) |
| Comparator Or Baseline | 1H-Indazole-5-carbaldehyde (CAS 253801-04-6) is not mentioned in this patent for this specific synthetic step |
| Quantified Difference | N/A (binary inclusion/exclusion) |
| Conditions | Patent-specified synthetic methodology |
Why This Matters
This direct citation in a patent for a defined class of pharmaceutical agents provides a clear rationale for procuring this specific compound over a generic alternative, as it is a required building block for replicating the patented work.
- [1] Bignan, G., Gaul, M., Xu, G., Zhao, B.P. (2011). Patent: US2011/150864 A1. View Source
- [2] BOC Sciences. (2025). Indazole-5-carboxaldehyde - CAS 253801-04-6. Retrieved from BOC Sciences. View Source
